Cas no 324538-44-5 (ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate)

Ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core functionalized with a 3-nitrobenzamido group at the 2-position and an ethyl ester at the 4-position. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry, where it serves as a key intermediate for the development of bioactive molecules. The nitro group enhances reactivity for further functionalization, while the ester moiety offers flexibility for hydrolysis or substitution. Its well-defined crystalline form ensures consistent purity, making it suitable for precise research applications. The compound’s stability under standard conditions further supports its utility in multistep synthetic pathways.
ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate structure
324538-44-5 structure
Product Name:ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate
CAS No:324538-44-5
MF:C13H11N3O5S
MW:321.308541536331
CID:5980698
PubChem ID:3279245
Update Time:2025-05-26

ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate
    • ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate
    • 4-Thiazolecarboxylic acid, 2-[(3-nitrobenzoyl)amino]-, ethyl ester
    • SR-01000106760
    • SR-01000106760-1
    • 324538-44-5
    • CCG-317783
    • AKOS003629093
    • Oprea1_777219
    • F0060-0021
    • ethyl 2-[(3-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate
    • Inchi: 1S/C13H11N3O5S/c1-2-21-12(18)10-7-22-13(14-10)15-11(17)8-4-3-5-9(6-8)16(19)20/h3-7H,2H2,1H3,(H,14,15,17)
    • InChI Key: RWKHGHRVWOTHBG-UHFFFAOYSA-N
    • SMILES: S1C=C(C(OCC)=O)N=C1NC(=O)C1=CC=CC([N+]([O-])=O)=C1

Computed Properties

  • Exact Mass: 321.04194163g/mol
  • Monoisotopic Mass: 321.04194163g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 142Ų

Experimental Properties

  • Density: 1.478±0.06 g/cm3(Predicted)
  • pka: 6.13±0.50(Predicted)

ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate Pricemore >>

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ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate Related Literature

Additional information on ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate

Professional Introduction to Ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate (CAS No. 324538-44-5)

Ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate (CAS No. 324538-44-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of heterocyclic derivatives, featuring a thiazole core structure that is functionalized with an ethyl ester group, a nitro-substituted benzamide moiety, and a carboxylic acid moiety. The unique combination of these functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The thiazole ring is a prominent scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. Its sulfur and nitrogen atoms contribute to its ability to interact with biological targets, making it a valuable component in drug design. In particular, derivatives of thiazole have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The presence of the nitro group in the benzamide moiety further enhances the compound's potential bioactivity by introducing electrophilic centers that can participate in various chemical reactions, including nucleophilic aromatic substitution and metal coordination.

Ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate has been explored in several recent studies as a building block for more complex pharmacophores. For instance, researchers have utilized this compound to synthesize novel inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ethyl ester group provides a convenient handle for further functionalization through hydrolysis or transesterification reactions, allowing chemists to tailor the molecule's properties according to specific requirements.

The benzamide moiety has also been shown to enhance the solubility and bioavailability of drug candidates, making it an attractive feature for pharmaceutical applications. Additionally, the nitro group can be reduced to an amine under mild conditions, providing another pathway for structural diversification. This flexibility has been exploited in the development of libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead molecules with desired biological activities.

In recent years, there has been a growing interest in using computational methods to predict the bioactivity of small molecules like ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate. Advances in machine learning algorithms have enabled researchers to rapidly screen large datasets and identify potential hits with high accuracy. These computational approaches have complemented traditional experimental methods by providing insights into molecular interactions at an atomic level. For example, molecular docking studies have been used to model the binding of this compound to target proteins, helping to rationalize its biological activity and guide further optimization efforts.

The synthesis of ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes the condensation of thioanisole with diethyl oxalate to form 1,3-thiazole-4-carboxylic acid diethyl ester, followed by nitration and subsequent formation of the benzamide derivative. Each step must be carefully optimized to ensure high yield and purity, as impurities can significantly affect downstream applications.

The role of this compound in drug discovery extends beyond its use as an intermediate. It has also been investigated for its potential role as a kinase inhibitor due to its ability to mimic natural substrates and interfere with enzyme activity. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in diseases such as cancer and inflammatory disorders. By inhibiting specific kinases, ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate and its derivatives may offer therapeutic benefits by modulating these pathways.

In conclusion, ethyl 2-(3-nitrobenzamido)-1,3-thiazole-4-carboxylate (CAS No. 324538-44-5) represents a valuable asset in the pharmaceutical chemist's toolkit. Its unique structural features make it suitable for diverse applications in drug design and synthesis. As research continues to uncover new biological targets and develop innovative synthetic strategies, this compound is likely to remain at the forefront of medicinal chemistry investigations.

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